Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride
Description
Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a fused furan and pyridine ring system. Key identifiers and properties include:
- CAS Number: 112372-14-2
- Molecular Formula: C₈H₅NO₃
- Molecular Weight: 163.13 g/mol
- IUPAC Name: Furo[3,2-b]pyridine-2-carboxylic acid
- SMILES Notation: OC(=O)C1=CC2=NC=CC=C2O1
- Synonym: 2-Carboxyfuro[3,2-b]pyridine
This compound is used in pharmaceutical research and organic synthesis due to its structural versatility. Its hydrochloride salt enhances solubility and stability, making it suitable for experimental applications .
Properties
IUPAC Name |
furo[3,2-b]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXEKGHLJCIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring system with a carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 213.62 g/mol. Its unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for certain bacterial strains are reported to be as low as 6.25 μg/mL, indicating potent activity against pathogens such as Fusarium oxysporum and Botrytis fabae .
Anti-inflammatory Effects
Research has highlighted the compound's potential anti-inflammatory properties. It has been shown to inhibit the activation of the protease-activated receptor 2 (PAR-2), which plays a crucial role in mediating inflammation and pain responses . This inhibition could lead to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression. For instance, derivatives of this compound have shown inhibitory effects on phospholipase C-gamma, which is implicated in tumor cell proliferation .
- Electrophilic Aromatic Substitution (EAS) : The compound can undergo EAS reactions, allowing it to modify its structure and potentially enhance its biological activity .
Study on Anticancer Activity
A study conducted on various derivatives of Furo[3,2-b]pyridine demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The derivatives exhibited IC50 values ranging from 0.36 µM to 1.8 µM, indicating strong antiproliferative activity .
In Vivo Studies
In vivo studies involving albino mice with Ehrlich ascites carcinoma cells showed promising results regarding the uptake of radiolabeled derivatives of Furo[3,2-b]pyridine. This suggests potential applications in tumor imaging and targeted therapy .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Kinase Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 5-Methylfuro[3,2-b]pyridine | Yes | Limited | No |
| Furo[2,3-b]pyridine | Moderate | Yes | Yes |
Scientific Research Applications
The compound exhibits a range of biological activities that make it promising for therapeutic applications:
- Antimicrobial Properties : Preliminary studies indicate that Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride demonstrates antimicrobial activity against various bacterial strains. For example, its Minimum Inhibitory Concentration (MIC) values are reported as low as 6.25 μg/mL against pathogens like Fusarium oxysporum and Botrytis fabae .
- Anti-inflammatory Effects : Research highlights its potential to inhibit the protease-activated receptor 2 (PAR-2), which plays a crucial role in mediating inflammation and pain responses. This inhibition may lead to therapeutic applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer), with IC50 values ranging from 0.36 µM to 1.8 µM . It acts as an inhibitor for kinases involved in cancer progression, specifically targeting phospholipase C-gamma.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Kinase Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 5-Methylfuro[3,2-b]pyridine | Yes | Limited | No |
| Furo[2,3-b]pyridine | Moderate | Yes | Yes |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various derivatives of Furo[3,2-b]pyridine for their anticancer properties. The results indicated that certain derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory properties of this compound demonstrated its effectiveness in inhibiting PAR-2 activation in vitro. This suggests that Furo[3,2-b]pyridine derivatives could be developed into therapeutic agents for managing chronic inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s nitrogen atom and the electron-deficient nature of the fused system enable nucleophilic substitution at activated positions. For example:
-
Amide Formation : The carboxylic acid group reacts with amines under standard coupling conditions (e.g., EDC/HOBt) to form amides. This is critical for modifying the compound’s pharmacological properties.
-
Esterification : Treatment with alcohols in acidic or basic conditions yields esters, enhancing solubility for further derivatization .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide Formation | EDC, HOBt, DMF, RT | Furopyridine-2-carboxamide derivatives | 60-85% | |
| Esterification | MeOH, H₂SO₄, reflux | Methyl furopyridine-2-carboxylate | 75% |
Electrophilic Aromatic Substitution
The electron-rich furan ring is susceptible to electrophilic attack. Key reactions include:
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Halogenation : Chlorination or bromination occurs at the furan’s α-position using reagents like NBS or Cl₂ in acetic acid .
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Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups, enabling further reductions to amines .
Cross-Coupling Reactions
The chloride ion in the hydrochloride can participate in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chloride is displaced to form biaryl derivatives .
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Buchwald-Hartwig Amination : Primary/secondary amines couple with the pyridine ring under Pd catalysis .
Table 2: Cross-Coupling Reaction Conditions
| Reaction | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100°C | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene | 110°C | 58% |
Decarboxylation and Cyclization
Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation, forming fused heterocycles:
-
Decarboxylation : Heating in quinoline with Cu powder removes CO₂, yielding furo[3,2-b]pyridine .
-
Cyclocondensation : Reacting with hydrazine forms pyrazolo-fused derivatives, useful in medicinal chemistry .
Acid-Base Reactions
The hydrochloride counterion facilitates proton transfer:
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Deprotonation : Strong bases (e.g., NaOH) deprotonate the carboxylic acid, forming water-soluble salts .
-
Salt Metathesis : AgNO₃ or NaHCO₃ exchanges the chloride for other anions, altering crystallinity .
Oxidative Transformations
Comparison with Similar Compounds
Structural Analogues in the Furopyridine Family
The following table compares Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride with derivatives and related compounds:
Key Observations :
- Substituent Effects : Methyl or halogen substituents (e.g., 5-methyl or 5-chloro derivatives) increase molecular weight and alter physicochemical properties. For example, the 5-methyl derivative (213.62 g/mol) shows improved solubility due to the hydrochloride salt .
- Structural Isomerism : Furan ring fusion positions ([3,2-b] vs. [2,3-c]) influence electronic distribution and reactivity. The [3,2-b] isomer is more commonly utilized in drug discovery .
Comparison with Pyridine Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride | 2089255-34-3 | C₈H₁₁ClN₂O₂ | 202.64 | Ethylamino substituent at position 3 |
| 3-Fluoropyridine-2-carboxylic Acid Hydrochloride | 1260890-41-2 | C₆H₅ClFNO₂ | 177.56 | Fluoro substituent at position 3 |
| 5-Fluoro-6-methylpyridine-2-carboxylic acid | 1005474-88-3 | C₇H₆FNO₂ | 155.13 | Fluoro and methyl substituents |
Key Differences :
- Functional Groups : Unlike Furo[3,2-b]pyridine derivatives, simple pyridine carboxylic acids lack the fused furan ring, reducing their conformational rigidity .
- Halogen Effects : Fluorinated pyridine derivatives (e.g., 3-Fluoropyridine-2-carboxylic acid) exhibit distinct electronic properties, impacting binding affinity in target proteins .
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) and Cyclization
One of the most effective approaches to synthesize furo[3,2-b]pyridine cores involves nucleophilic aromatic substitution on halogenated pyridine precursors followed by intramolecular cyclization. This method typically starts with a halogenated nicotinic acid derivative, such as 2,5-dichloronicotinic acid, which is esterified and then reacted with a nucleophilic hydroxyacetate derivative.
Step 1: Esterification
Conversion of 2,5-dichloronicotinic acid to its ester form (ethyl or tert-butyl ester) under acidic conditions.Step 2: Nucleophilic Attack and Cyclization
Deprotonation of hydroxyacetate (e.g., ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate) generates an alkoxide nucleophile, which displaces the 2-chloro substituent on the pyridine ring via S_NAr, followed by intramolecular cyclization to form the furo[3,2-b]pyridine core.Step 3: Hydrolysis and Decarboxylation
The ester is hydrolyzed to the carboxylic acid, and subsequent decarboxylation yields the desired furo[3,2-b]pyridine-2-carboxylic acid.Step 4: Formation of Hydrochloride Salt
Treatment of the free acid with hydrochloric acid generates the hydrochloride salt, improving compound stability and solubility.
This sequence has been optimized for scalability and efficiency, with the tert-butyl ester pathway showing particular promise due to mild cleavage conditions using trifluoroacetic acid (TFA) that facilitate decarboxylation and ester removal in one step.
Optimization of Hydrolysis and Decarboxylation
Hydrolysis and decarboxylation are critical steps that require careful optimization to maximize yield:
| Entry | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3 eq. KOH, EtOH, 100 °C, 20 min; then 3 M HCl, 100 °C, 20 min | 0 | No reaction, starting material recovered |
| 2 | 10 eq. LiOH, THF/H2O, 60 °C, 16 h; then 3 M HCl, 100 °C, 1 h | 46 | Moderate yield |
| 3 | 6 M HCl, dioxane (1:2), 100 °C, 6 h | 57 | Improved yield under acidic conditions |
| 4 | KOSiMe3, THF, 60 °C, 16 h; then 4 M HCl, 100 °C, 1 h | 63 | Best yield among tested conditions |
Table 1: Hydrolysis and Decarboxylation Conditions and Yields
The use of potassium trimethylsilanolate (KOSiMe3) followed by acid treatment gave the highest yield (63%) among the tested bases, suggesting that mild basic conditions followed by acidification are beneficial for this transformation.
Use of tert-Butyl Ester for Improved Cleavage
To circumvent difficulties in hydrolysis and decarboxylation, the carboxylic acid was converted into a tert-butyl ester, which can be cleaved under mild acidic conditions:
- The tert-butyl ester of 2,5-dichloronicotinic acid was prepared using acid-catalyzed dehydration in the presence of tert-butanol.
- The tert-butyl ester underwent nucleophilic aromatic substitution and cyclization with tert-butyl 2-hydroxyacetate to yield the furo[3,2-b]pyridine ester.
- Treatment with trifluoroacetic acid (TFA) efficiently removed the tert-butyl group and induced decarboxylation, yielding the free acid in excellent yield (89%).
This approach avoids harsh basic conditions and lengthy reaction times, providing a more practical and scalable method.
Additional Considerations
- Purification: The synthetic route described allows for gram-scale synthesis with minimal purification steps, often avoiding chromatography except for the final product isolation.
- Salt Formation: Conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound's pharmaceutical properties.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Esterification | Acid catalysis with ethanol or tert-butanol | Formation of ester intermediate | 85-92 |
| Nucleophilic substitution | Deprotonated hydroxyacetate, S_NAr reaction | Formation of furo[3,2-b]pyridine core | 70-86 |
| Hydrolysis/Decarboxylation | Base hydrolysis or TFA cleavage for tert-butyl ester | Conversion to carboxylic acid | 46-89 |
| Salt formation | Treatment with HCl | Hydrochloride salt formation | Quantitative |
Research Findings and Analysis
- The tert-butyl ester strategy is superior for hydrolysis and decarboxylation steps, offering higher yields and milder reaction conditions.
- Base-mediated hydrolysis can be inefficient and require long reaction times with moderate yields.
- The nucleophilic aromatic substitution approach is versatile and amenable to scale-up.
- The hydrochloride salt form improves compound handling and potential pharmaceutical formulation.
Q & A
What are the key synthetic routes for preparing Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis of furo[3,2-b]pyridine derivatives often involves cyclization or multicomponent reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining yields comparable to classical heating methods. For example, microwave irradiation enabled the synthesis of methyl 2-formyl-furo[3,2-b]pyrrole-5-carboxylate derivatives in reduced timeframes, with yields of 60–75% . Additionally, electrocatalytic multicomponent protocols offer a column chromatography-free route to spiro-furopyran derivatives under ambient conditions, achieving yields up to 87% (Table 1 in ). Solvent choice (e.g., methanol/water mixtures) and mediators like NHBr are critical for optimizing efficiency and purity.
How can researchers optimize reaction conditions to enhance the efficiency of synthesizing Furo[3,2-b]pyridine derivatives?
Level: Advanced
Answer:
Optimization strategies include:
- Microwave Irradiation: Reduces reaction times by 50–80% compared to conventional heating, as demonstrated in the synthesis of formyl-substituted derivatives .
- Electrocatalytic Methods: Utilize NHBr as a mediator in methanol/water systems to achieve high regioselectivity and avoid purification steps (Table 1 in ).
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents improve solubility of intermediates.
- Real-Time Monitoring: LCMS can track intermediates and identify side products, such as hydroxylamines or azaindoles, enabling rapid adjustments .
What analytical techniques are critical for characterizing this compound and its intermediates?
Level: Basic
Answer:
- 1H/13C NMR: Essential for confirming regiochemistry and substituent positions. For example, the formyl group in methyl 2-formyl-furo[3,2-b]pyrrole-5-carboxylate shows a distinct singlet at δ 9.8–10.2 ppm .
- LCMS: Monitors reaction progress and detects impurities (e.g., hydroxylamines in nitropyridine hydrogenation) .
- X-Ray Crystallography: Resolves ambiguous structural assignments, particularly for spirocyclic derivatives (Supplemental Data in ).
How should researchers address discrepancies in spectroscopic data when synthesizing novel Furo[3,2-b]pyridine derivatives?
Level: Advanced
Answer:
Discrepancies often arise from regiochemical ambiguity or polymorphism. Mitigation strategies include:
- Comparative Analysis: Replicate reactions under classical vs. microwave conditions to isolate kinetic vs. thermodynamic products .
- Computational Modeling: Predict NMR chemical shifts or optimize geometries using DFT calculations to validate experimental data.
- Multi-Technique Validation: Combine NMR, HRMS, and X-ray data to resolve conflicts (e.g., distinguishing furo[3,2-b] vs. furo[2,3-b] isomers) .
What strategies are effective in elucidating the structure-activity relationships of Furo[3,2-b]pyridine-2-carboxylic acid derivatives in biological systems?
Level: Advanced
Answer:
- Core Modifications: Introduce substituents (e.g., fluorophenyl or methyl groups) at the 3- or 5-positions to probe steric and electronic effects on bioactivity .
- Bioisosteric Replacement: Replace the carboxylic acid group with amides or esters to enhance membrane permeability, as seen in Casein Kinase I inhibitors .
- In Silico Screening: Dock derivatives into target protein active sites (e.g., microbial enzymes) to prioritize synthetic targets .
How can green chemistry principles be applied to the synthesis of Furo[3,2-b]pyridine-based compounds?
Level: Advanced
Answer:
- Electrocatalytic Synthesis: Eliminates toxic oxidizing agents and reduces waste via one-pot, column-free protocols (e.g., spiro-furopyran synthesis) .
- Solvent Selection: Use water/methanol mixtures to minimize environmental impact .
- Catalyst Recycling: Recover mediators like NHBr for reuse without significant loss of activity .
What methodologies are recommended for evaluating the stability and degradation pathways of Furo[3,2-b]pyridine derivatives under physiological conditions?
Level: Advanced
Answer:
- Forced Degradation Studies: Expose compounds to acidic/basic conditions (e.g., HCl/NaOH at 90°C) and monitor degradation via LCMS .
- Hydrolytic Stability Assays: Assess ester or amide bond cleavage in buffer solutions at varying pH levels.
- Metabolite Profiling: Use hepatocyte incubations to identify Phase I/II metabolites and potential toxicophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
